Octyl 6-bromo-2-phenylquinoline-4-carboxylate Octyl 6-bromo-2-phenylquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 355421-00-0
VCID: VC16158386
InChI: InChI=1S/C24H26BrNO2/c1-2-3-4-5-6-10-15-28-24(27)21-17-23(18-11-8-7-9-12-18)26-22-14-13-19(25)16-20(21)22/h7-9,11-14,16-17H,2-6,10,15H2,1H3
SMILES:
Molecular Formula: C24H26BrNO2
Molecular Weight: 440.4 g/mol

Octyl 6-bromo-2-phenylquinoline-4-carboxylate

CAS No.: 355421-00-0

Cat. No.: VC16158386

Molecular Formula: C24H26BrNO2

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

Octyl 6-bromo-2-phenylquinoline-4-carboxylate - 355421-00-0

Specification

CAS No. 355421-00-0
Molecular Formula C24H26BrNO2
Molecular Weight 440.4 g/mol
IUPAC Name octyl 6-bromo-2-phenylquinoline-4-carboxylate
Standard InChI InChI=1S/C24H26BrNO2/c1-2-3-4-5-6-10-15-28-24(27)21-17-23(18-11-8-7-9-12-18)26-22-14-13-19(25)16-20(21)22/h7-9,11-14,16-17H,2-6,10,15H2,1H3
Standard InChI Key PSNXDSMYOAPOQM-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3

Introduction

Octyl 6-bromo-2-phenylquinoline-4-carboxylate is a complex organic compound belonging to the quinoline family. It features a unique bicyclic structure with an octyl group attached to the nitrogen atom of the quinoline ring, a bromine atom at the 6-position, a phenyl group at the 2-position, and a carboxylate functional group at the 4-position. The molecular formula of this compound is C24H26BrNO2, indicating a molecular weight of approximately 440.4 g/mol .

Biological Activities

Research on quinoline derivatives, including Octyl 6-bromo-2-phenylquinoline-4-carboxylate, highlights their potential biological activities:

  • Antimicrobial Activity: These compounds have shown effectiveness against various bacterial strains, making them candidates for developing new antimicrobial agents.

  • Anticancer Activity: Quinoline derivatives have been studied for their potential to inhibit cancer cell proliferation, suggesting their utility in cancer therapy.

  • Anti-inflammatory Activity: Although less documented for this specific compound, quinoline derivatives often exhibit anti-inflammatory properties.

Synthesis and Applications

The synthesis of Octyl 6-bromo-2-phenylquinoline-4-carboxylate can be approached through several methodologies, typically involving the modification of simpler quinoline structures. The presence of the bromine and carboxylate groups provides opportunities for further chemical transformations, enhancing its potential applications in pharmaceuticals and materials science.

CompoundStructure FeaturesBiological ActivityUnique Aspects
Octyl 6-bromo-2-phenylquinoline-4-carboxylateOctyl group, bromine at position 6Antimicrobial, anticancerEnhances solubility due to octyl substitution
Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylateHexyl group instead of octylAntimicrobialShorter alkane chain affects lipophilicity
6-BromoquinolineNo phenyl or carboxylic groupsLimited activitySimpler structure lacks functional diversity

Future Research Directions

Given the promising biological activities of Octyl 6-bromo-2-phenylquinoline-4-carboxylate, future research should focus on optimizing its synthesis, exploring its pharmacokinetic properties, and conducting in-depth biological assays to fully elucidate its therapeutic potential. Additionally, structural modifications could be explored to enhance its efficacy and reduce potential side effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator